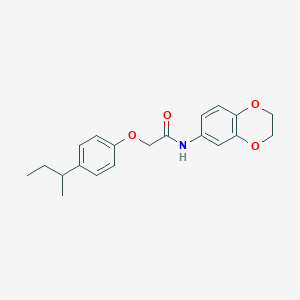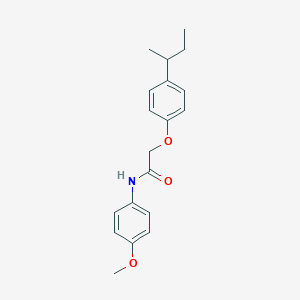
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide, also known as BRD0705, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide exerts its effects through the inhibition of the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in various disease models.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation. These effects are likely due to the downregulation of target genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide is its specificity for the BET family of proteins, which allows for targeted inhibition of gene expression. Additionally, the synthesis method for N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been optimized to yield a high purity and high yield of the final product. However, one limitation of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide. One direction is the evaluation of its efficacy in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders or viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide could lead to the discovery of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide involves a multi-step process that includes the reaction of 5-bromo-6-methylpyridin-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the final product. This method has been optimized to yield a high purity and high yield of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the inhibition of the bromodomain and extraterminal (BET) family of proteins. In inflammation, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurological disorders, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C15H15BrN2O3 |
|---|---|
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-9-13(16)4-5-14(17-9)18-15(19)10-6-11(20-2)8-12(7-10)21-3/h4-8H,1-3H3,(H,17,18,19) |
Clé InChI |
WIBUKSRJZKQNTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)





![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)